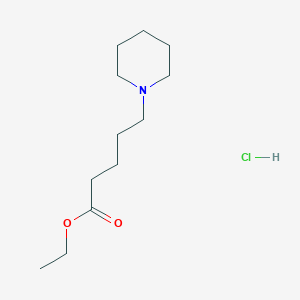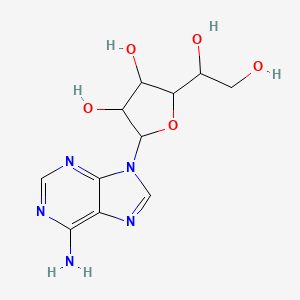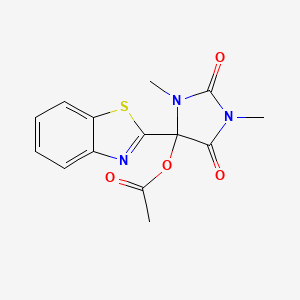
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate is a complex organic compound that features a benzothiazole ring fused with an imidazolidinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. Common synthetic methods include:
Microwave Irradiation: This method accelerates the reaction process and improves yields.
One-Pot Multicomponent Reactions: These reactions are efficient and reduce the need for multiple purification steps.
Molecular Hybridization Techniques: These techniques combine different molecular fragments to create the desired compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-bacterial activities.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Imidazolidinone Derivatives: Such as 1,3-dimethyl-2-imidazolidinone.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl acetate is unique due to its combined benzothiazole and imidazolidinone structures, which confer specific chemical and biological properties. This combination allows for a broader range of applications compared to compounds with only one of these structures .
Propiedades
Número CAS |
62564-62-9 |
|---|---|
Fórmula molecular |
C14H13N3O4S |
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
[4-(1,3-benzothiazol-2-yl)-1,3-dimethyl-2,5-dioxoimidazolidin-4-yl] acetate |
InChI |
InChI=1S/C14H13N3O4S/c1-8(18)21-14(12(19)16(2)13(20)17(14)3)11-15-9-6-4-5-7-10(9)22-11/h4-7H,1-3H3 |
Clave InChI |
SHHVNEFMCGSJPC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(C(=O)N(C(=O)N1C)C)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


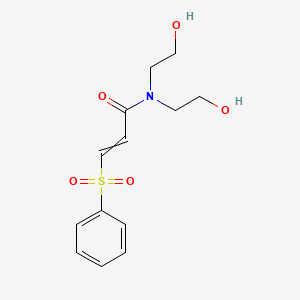
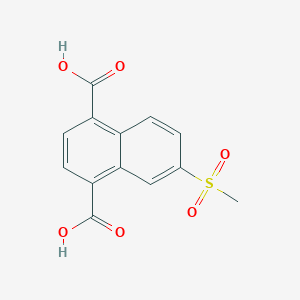

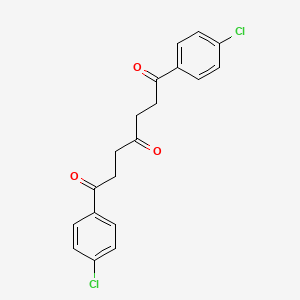

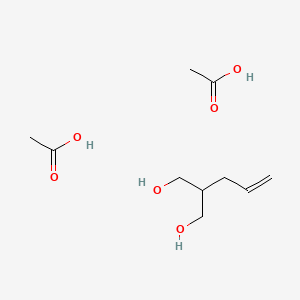

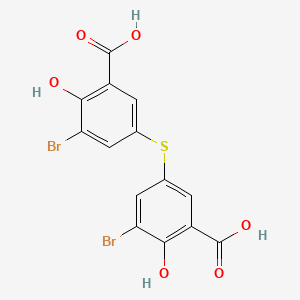
![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)
